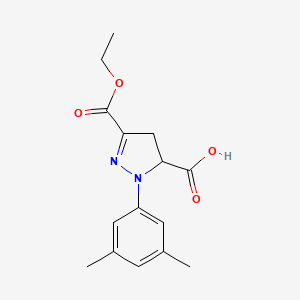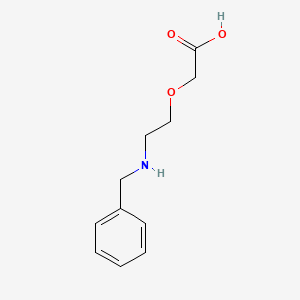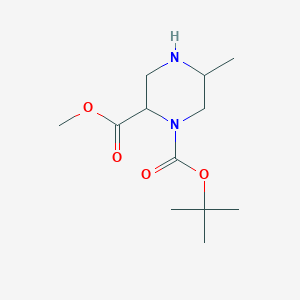
3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester
Übersicht
Beschreibung
“3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, can undergo protodeboronation . This reaction can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Solubility and Stability
Phenylboronic acids and their esters, including pinacol esters, exhibit variable solubility in organic solvents, which is crucial for their application in organic synthesis. The solubility depends significantly on the solvent's polarity, with better solubility observed in polar solvents. However, these compounds are only marginally stable in water, and their stability decreases at physiological pH, which is a critical consideration for their use in pharmacological applications (Leszczyński, Hofman, & Sporzyński, 2020); (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Phosphorescence Properties
Arylboronic esters, including those similar in structure to 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the general notion that phosphorescent organic molecules require heavy atoms for efficient generation of a triplet excited state, opening new avenues for research into organic phosphorescent materials (Shoji et al., 2017).
Application in Organic Synthesis
Phenylboronic acid pinacol esters are versatile reagents in organic synthesis. They have been utilized in various reactions, including Suzuki-Miyaura cross-coupling, which is a cornerstone reaction in the formation of carbon-carbon bonds. The presence of the trifluoromethyl group and the methylthio substituent can significantly influence the reactivity and the outcome of these reactions, showcasing the importance of such compounds in developing new synthetic methodologies (Liu, Xiao, Hao, & Shen, 2023); (Hayes, Hollerbach, & Barker, 2020).
Safety and Hazards
While specific safety and hazards information for “3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester” is not available, it’s important to note that phenylboronic pinacol esters are only marginally stable in water . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Wirkmechanismus
Target of Action
The primary targets of 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester, also known as 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]-, are organic compounds that undergo reactions involving boronic acids and their derivatives .
Mode of Action
This compound interacts with its targets through a process known as asymmetric transfer hydrogenation (ATH). In this process, boronic acid pinacol ester-containing acetophenone derivatives are reduced to alcohols . This reaction is catalyzed by Noyori–Ikariya catalysts and uses formic acid/triethylamine .
Biochemical Pathways
The compound affects the biochemical pathway of asymmetric transfer hydrogenation. This pathway involves the reduction of boronic acid pinacol ester-containing acetophenones to alcohols . The products of this pathway can be further converted to substituted derivatives using Pd-catalysed coupling reactions .
Pharmacokinetics
It’s known that the compound’s hydrolysis rate is influenced by the ph of the environment, with the reaction rate considerably accelerated at physiological ph .
Result of Action
The result of the compound’s action is the production of alcohols from boronic acid pinacol ester-containing acetophenones . This reaction is significant as it represents the first examples of ATH of Bpin-containing ketones .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound, a key step in its mechanism of action, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)9-6-7-10(14(16,17)18)11(8-9)21-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACQIPXMSAZLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125972 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-10-9 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)

![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)







